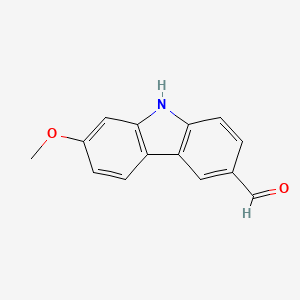

7-methoxy-9H-carbazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO2 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

7-methoxy-9H-carbazole-3-carbaldehyde |

InChI |

InChI=1S/C14H11NO2/c1-17-10-3-4-11-12-6-9(8-16)2-5-13(12)15-14(11)7-10/h2-8,15H,1H3 |

InChI Key |

IBDBRUPJUXYODT-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C=O |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C=O |

Synonyms |

clauszoline-K |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methoxy 9h Carbazole 3 Carbaldehyde

Retrosynthetic Analysis and Key Disconnections for the Carbazole (B46965) Core and Functional Groups

Retrosynthetic analysis of 7-methoxy-9H-carbazole-3-carbaldehyde reveals several logical pathways for its construction. The most straightforward disconnection involves the late-stage introduction of the aldehyde group onto a pre-formed 7-methoxy-9H-carbazole scaffold. This approach leverages the electron-rich nature of the carbazole ring system, which is amenable to electrophilic formylation reactions. The Vilsmeier-Haack reaction is a prime candidate for this transformation (Functional Group Interconversion, FGI).

Disconnecting the carbazole core itself points to two principal strategies based on the bond formation that completes the central pyrrole (B145914) ring:

C-N Bond Formation: This is a common and powerful approach. The key disconnection is made at one of the aryl-nitrogen bonds. This leads back to an N-substituted 2-aminobiphenyl (B1664054) precursor. Subsequent intramolecular cyclization through C-H amination or related C-N bond-forming reactions forges the final ring.

C-C Bond Formation: An alternative disconnection is at the C4a-C4b bond, which links the two six-membered rings. This strategy typically starts from a diarylamine precursor, which undergoes an intramolecular dehydrogenative cyclization or C-H activation/arylation to form the carbazole skeleton.

These disconnections form the basis for the established synthetic routes detailed in the following sections, utilizing various catalytic systems to achieve the desired transformations efficiently.

Established Synthetic Routes to the Carbazole Core and Subsequent Functionalization

The synthesis of substituted carbazoles like this compound relies on a toolbox of reliable organic reactions. These can be broadly categorized into methods that install the aldehyde function onto an existing carbazole and those that build the carbazole ring from simpler precursors.

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds, including carbazoles. researchgate.netorganic-chemistry.orgnih.gov The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃). wikipedia.org These reagents combine to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com

This electrophile then attacks the carbazole ring, which, due to the electron-donating nitrogen atom, is highly activated towards electrophilic substitution. The C-3 and C-6 positions are the most electronically enriched and sterically accessible sites. For a 7-methoxy-9H-carbazole precursor, the Vilsmeier reagent would preferentially attack the C-3 position, leading to an iminium ion intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the desired this compound. wikipedia.orgchemistrysteps.com The reaction's utility extends to a wide variety of heterocyclic systems, as summarized in the table below.

Table 1: Examples of Vilsmeier-Haack Formylation on Heterocyclic Cores

| Precursor | Reagents | Product Type | Reference(s) |

|---|---|---|---|

| N-ethylcarbazole | POCl₃/DMF | Carbazole-3-carbaldehyde and other isomers | researchgate.net |

| Phenylhydrazones of methyl ketones | POCl₃/DMF | Pyrazole-4-carbaldehydes | umich.edu |

| Electron-rich arenes (general) | POCl₃/DMF | Aryl aldehydes | organic-chemistry.orgnih.gov |

The construction of the tricyclic carbazole framework is the cornerstone of the synthesis. Modern organic chemistry offers several powerful catalytic methods for achieving this, primarily relying on gold, palladium, and copper catalysts to facilitate key bond-forming cyclization reactions.

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic structures. For carbazole synthesis, a notable method involves the gold(I)-catalyzed cycloisomerization of 3-allenylmethylindoles. nih.gov In this process, a cationic gold(I) complex activates the allene (B1206475) moiety, which then undergoes a cyclization reaction involving a formal activation of the C2-H bond of the indole. nih.gov This annulation strategy leads to the formation of 4,9-dihydro-1H-carbazoles. nih.gov Although this method yields a partially saturated carbazole core, it can be readily aromatized in a subsequent step to provide the fully aromatic carbazole skeleton. The regioselectivity of the cyclization can be influenced by the choice of catalyst and solvent. nih.gov The versatility of gold catalysis is also demonstrated in its ability to control chemoselectivity, where the choice of ligand can direct a reaction towards completely different structural outcomes from the same starting material. nih.gov

Palladium catalysis offers a diverse and highly efficient set of tools for carbazole synthesis. These methods can be used to form either the crucial C-C or C-N bonds of the heterocyclic core.

One prominent strategy involves the Pd(II)-catalyzed intramolecular cyclization of diarylamine precursors. scispace.com These diarylamines can be synthesized from the condensation of anilines with cyclohexene-1,3-dione, followed by a Pd(0)-catalyzed aromatization. The subsequent Pd(II)-catalyzed cyclization furnishes the carbazole framework. scispace.com

Another powerful approach is the Ullmann cross-coupling reaction followed by reductive cyclization . In this route, a 2-iodocyclohex-2-en-1-one (B1246760) is coupled with an o-halonitrobenzene using a palladium catalyst. The resulting 2-arylcyclohex-2-en-1-one is then subjected to a reductive cyclization and subsequent dehydrogenation (aromatization) to afford the target carbazole. acs.orgnih.gov

More recently, intramolecular C-H amination has been developed as a highly atom-economical method. A Pd(II)-catalyzed process enables the direct formation of the carbazole ring from N-substituted 2-amidobiphenyls under mild conditions. rsc.org This reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle and is compatible with a wide range of functional groups, allowing for the late-stage construction of complex carbazole alkaloids. rsc.org

Table 2: Overview of Palladium-Catalyzed Carbazole Synthesis

| Synthetic Strategy | Precursor Type | Catalyst System (Example) | Key Bond Formed | Reference(s) |

|---|---|---|---|---|

| Intramolecular Cyclization | Diarylamines | Pd(II) | C-C (C4a-C4b) | scispace.com |

| Ullmann Coupling / Reductive Cyclization | 2-Iodocyclohex-2-en-1-one + o-Halonitrobenzene | Pd catalyst | C-C and C-N | acs.orgnih.gov |

Copper-catalyzed reactions represent a classical and continually evolving approach to C-N bond formation, making them highly suitable for carbazole synthesis. The primary strategy involves the intramolecular cyclization of biphenyl (B1667301) precursors.

A key method is the copper-catalyzed intramolecular oxidative C-N bond formation . This reaction typically starts with N-substituted 2-amidobiphenyls, which undergo cyclization in the presence of a copper(II) catalyst and a hypervalent iodine(III) oxidant. acs.orgacs.orgnih.gov The copper species is believed to activate the oxidant, facilitating a more efficient C-N bond formation under mild conditions compared to the metal-free reaction. acs.orgacs.org This approach provides access to a diverse range of carbazole products in good to excellent yields. nih.gov

An alternative is the copper-catalyzed intramolecular C-H amination . This variant uses a directing group, such as a picolinamide, installed on the nitrogen atom of a biphenylamine precursor. The directing group positions the copper catalyst to facilitate a direct C-H amination, forming the carbazole ring. A significant advantage of this method is that the directing group can be spontaneously removed after the cyclization event. nih.gov

Cyclization Reactions for Carbazole Ring Formation

Other Transition Metal-Catalyzed Routes

Beyond the more common palladium and copper-catalyzed reactions, other transition metals have proven effective in constructing the carbazole framework. Gold (Au) catalysis, in particular, has been utilized for the efficient synthesis of various 2,7-dioxygenated carbazole alkaloids.

A notable example is a gram-scale synthesis that employs an Au-catalyzed cyclization reaction. rsc.org This method has been successfully used to prepare compounds such as 7-methoxy-O-methylmukonal, clausine-O, clausine-K, and 7-methoxymukonal. rsc.org The strategy starts with readily available materials, demonstrating its practicality for producing complex carbazoles. rsc.org While many transition metals can catalyze cycloisomerization, gold, silver, palladium, and copper are frequently highlighted for their utility in synthesizing heterocyclic compounds. nih.gov

Table 1: Gold-Catalyzed Synthesis of Carbazole Alkaloids

| Starting Materials | Catalyst | Key Reaction Type | Products | Reference |

|---|

C-H Activation Strategies for Direct Functionalization of Carbazole Systems

Direct C-H activation has emerged as a powerful tool for the functionalization of carbazole systems, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. chim.it This approach allows for the introduction of various functional groups at specific positions on the carbazole core.

Transition metal-catalyzed C-H activation is a key method for modifying the carbazole skeleton. chim.it For instance, palladium catalysis can be used to achieve consecutive amination and C-H activation steps, enabling the synthesis of N-H carbazoles from simple precursors like 2-chloroanilines and aryl bromides. capes.gov.br This tandem, one-pot approach has been applied to the synthesis of natural products, including a precursor for clausines H, K, O, and 7-methoxy-O-methylmukonal. capes.gov.br

Mechanistic studies have shed light on the chemo- and regioselectivity of these processes. In one [3 + 2] heteroannulation strategy for tetracyclic carbazoles, a Pd(0)-catalyzed C-N bond formation is followed by a Pd(II)-catalyzed C-H activation step. nih.gov The selectivity of the C-H activation can be directed by the electronic properties of the substrate. nih.gov For example, the more nucleophilic 5-position of an isoquinoline (B145761) substrate can result in preferential C-H bond activation at that site. nih.gov The choice of ligands and bases, such as the combination of HPCy₃BF₄ with K₃PO₄, is critical for optimizing the yield and regioselectivity of the C-H activation step. nih.gov

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry increasingly emphasizes the development of advanced and sustainable methods that are not only efficient but also environmentally benign. This includes the use of microwave-assisted synthesis, adherence to green chemistry principles, and the development of highly selective reactions.

Microwave-Accelerated Synthesis Protocols

Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. organic-chemistry.org In the context of carbazole synthesis, microwave-assisted protocols offer a sustainable and efficient alternative to conventional heating methods. organic-chemistry.orgcolab.ws

One such method describes a one-pot synthesis of 9H-carbazoles through a palladium-catalyzed tandem reaction of anilines and 1,2-dihaloarenes. organic-chemistry.org Under microwave irradiation at 180°C, the reaction time is reduced to just 25 minutes. organic-chemistry.org This protocol utilizes a magnetically recoverable palladium nanocatalyst supported on biochar, a green support material, and proceeds under ligand-free conditions, further enhancing its sustainability. organic-chemistry.org The catalyst can be recycled and reused for at least five cycles with minimal loss of efficiency. organic-chemistry.org

Flow-type microwave reactors have also been employed for the synthesis of carbazole derivatives, such as 2,7-dibromo-9H-carbazole, which is a key building block for organic semiconductors. colab.wsresearchgate.net This technology allows for rapid and efficient synthesis, making it suitable for larger-scale production while adhering to green chemistry principles. colab.wsresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Carbazole Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Catalyst | Often homogeneous, non-recoverable | Heterogeneous, magnetically recoverable nanocatalyst | organic-chemistry.org |

| Ligand | Often required | Ligand-free conditions | organic-chemistry.org |

| Reaction Time | Hours to days | 25 minutes | organic-chemistry.org |

| Conditions | Often harsh | Milder, controlled temperature | organic-chemistry.org |

| Sustainability | Higher waste, energy-intensive | Reduced waste, energy-efficient, catalyst recycling | organic-chemistry.orgcolab.ws |

Green Chemistry Principles in Carbazole Synthesis

Green chemistry is a philosophical approach to chemical synthesis that aims to reduce or eliminate the use and generation of hazardous substances. healthandenvironment.org Its 12 principles provide a framework for creating more sustainable chemical processes, focusing on waste prevention, atom economy, use of safer solvents, and energy efficiency. healthandenvironment.orgnih.govchemijournal.com

The synthesis of carbazoles can be made "greener" by implementing these principles. Microwave-assisted synthesis, as discussed previously, aligns well with green chemistry by significantly reducing energy consumption and reaction times. organic-chemistry.orgthepharmajournal.com The use of recoverable and reusable catalysts, such as palladium nanocatalysts on biochar supports, addresses the principle of catalysis over stoichiometric reagents and contributes to waste prevention. organic-chemistry.orgcolab.ws Furthermore, developing syntheses in safer, aqueous media or under solvent-free conditions where possible, represents a key goal in the green synthesis of carbazoles and other pharmaceuticals. chemijournal.comresearchgate.net The ultimate aim is to design synthetic routes that maximize the incorporation of all starting materials into the final product (atom economy) while minimizing byproducts. healthandenvironment.org

Chemo- and Regioselective Synthesis of Substituted Carbazole-Carbaldehydes

Achieving chemo- and regioselectivity is a central challenge in the synthesis of complex molecules like substituted carbazole-carbaldehydes. It involves controlling which functional groups react (chemoselectivity) and at which position on a molecule the reaction occurs (regioselectivity).

A modular, one-pot [3 + 2] heteroannulation strategy has been developed that demonstrates excellent control over both chemo- and regioselectivity in the synthesis of tri- and tetracyclic carbazoles. nih.govburleylabs.co.uk This method combines two distinct mechanistic processes: a Pd(0)-catalyzed C–N bond formation and a subsequent Pd(II)-catalyzed C–H activation/arylation. nih.gov The selectivity is governed by the electronic nature of the substrates and the reaction conditions. nih.gov For example, the presence of an acetyl group on an isoquinoline substrate can direct C-H activation to the 7-position, whereas its absence favors activation at the 5-position. nih.gov This high level of control allows for the targeted synthesis of specific carbazole isomers from a common set of starting materials. burleylabs.co.uk

The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl (carbaldehyde) group onto an electron-rich aromatic ring, such as a carbazole. researchgate.net The regioselectivity of this formylation is typically directed by the existing substituents on the aromatic core, providing a reliable route to specific carbazole-carbaldehyde isomers. researchgate.netgoogle.com

Reactivity and Chemical Transformations of 7 Methoxy 9h Carbazole 3 Carbaldehyde

The chemical behavior of 7-methoxy-9H-carbazole-3-carbaldehyde is characterized by the reactivity of its two primary functional components: the aldehyde group at the C-3 position and the fused carbazole (B46965) ring system. The electron-donating methoxy (B1213986) group at C-7 and the heterocyclic nitrogen atom influence the electron density and reactivity of the entire scaffold.

Reactions at the Carbaldehyde Moiety

The aldehyde group (-CHO) is a key site for a variety of chemical transformations due to the electrophilic nature of its carbonyl carbon. masterorganicchemistry.com This electrophilicity makes it a prime target for nucleophiles. masterorganicchemistry.com

The carbonyl carbon of the aldehyde is sp² hybridized and susceptible to attack by nucleophiles, which leads to a change in hybridization to sp³ and the formation of a tetrahedral intermediate. masterorganicchemistry.com The rate and reversibility of these additions depend on the strength of the nucleophile. masterorganicchemistry.com Strong nucleophiles like organometallic reagents (e.g., Grignard reagents) or hydrides result in irreversible additions, while weaker nucleophiles like cyanide or alcohols lead to reversible reactions. masterorganicchemistry.com

In the context of this compound, nucleophilic addition can be used to introduce a variety of functional groups, converting the aldehyde into alcohols, cyanohydrins, or other derivatives. For instance, the reaction with a Grignard reagent (R-MgX) would yield a secondary alcohol, while reaction with sodium borohydride (B1222165) would reduce the aldehyde to a primary alcohol (see Section 3.1.3.).

The general mechanism involves the nucleophile attacking the partially positive carbonyl carbon, followed by protonation of the resulting alkoxide ion. The electron-donating nature of the carbazole ring system, enhanced by the methoxy group, may slightly decrease the electrophilicity of the carbonyl carbon compared to simple aromatic aldehydes.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Organometallic | Grignard Reagent (CH₃MgBr) | Secondary Alcohol |

| Cyanide Ion | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Amine | Primary Amine (R-NH₂) | Imine (Schiff Base) |

One of the most significant reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. wjpsonline.comresearchgate.net This reaction is a two-step process involving an initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). nih.gov The reaction is typically reversible and may require acid or base catalysis or the removal of water to drive the equilibrium toward the product. researchgate.netnih.gov

This compound readily undergoes condensation with various primary amines, including aliphatic and aromatic amines, as well as hydrazides, to yield the corresponding Schiff bases. researchgate.netnih.gov These carbazole-based Schiff bases are of interest due to their diverse applications. The formation of the azomethine group (-CH=N-) is a key transformation. researchgate.net

The general reaction is as follows: C₁₃H₁₀(OCH₃)N-CHO + R-NH₂ ⇌ C₁₃H₁₀(OCH₃)N-CH=N-R + H₂O

Table 2: Schiff Base Formation from this compound

| Amine Reactant | Reaction Conditions | Product |

|---|---|---|

| Primary Aromatic Amine | Methanol (B129727), reflux | Carbazole-based Schiff Base |

| Hydrazide | Ethanol (B145695), reflux | Carbazole-based Hydrazone |

| Thiosemicarbazide | Ethanol, acetic acid, reflux | Carbazole-based Thiosemicarbazone mdpi.com |

The aldehyde functionality of this compound can be readily oxidized or reduced.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). This converts the formyl group into a carboxyl group, yielding 7-methoxy-9H-carbazole-3-carboxylic acid. The carbazole ring itself can be susceptible to oxidation under harsh conditions, potentially forming quinone derivatives.

Reduction: The reduction of the aldehyde group leads to the formation of the corresponding primary alcohol, (7-methoxy-9H-carbazol-3-yl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net

However, studies on the reduction of the closely related 9H-carbazole-3-carbaldehyde have shown that using sodium borohydride in methanol can lead to an unexpected side reaction where the entire formyl group is cleaved, resulting in the formation of the parent carbazole. researchgate.net This is proposed to occur through a tautomeric intermediate. researchgate.net Therefore, careful selection of reaction conditions is crucial to achieve the desired reduction to the alcohol without cleaving the substituent.

Functionalization of the Carbazole Ring System

Beyond the aldehyde, the carbazole nucleus itself is a platform for further chemical modification. The electron-rich nature of this aromatic system facilitates electrophilic substitution, while the nitrogen atom provides a handle for N-functionalization. chim.it

The carbazole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The existing substituents on this compound—the methoxy group at C-7, the aldehyde at C-3, and the ring nitrogen—direct incoming electrophiles to specific positions.

The nitrogen atom is activating and directs ortho and para to itself (positions C-1, C-3, C-6, C-8).

The methoxy group at C-7 is strongly activating and directs ortho and para (positions C-6 and C-8).

The aldehyde group at C-3 is deactivating and directs meta (positions C-1 and C-5).

The combined effect of these groups makes positions C-6 and C-8 the most likely sites for electrophilic attack due to the strong activating and directing influence of the methoxy and amine groups. Reactions like halogenation, nitration, and Friedel-Crafts acylation would be expected to occur preferentially at these positions.

The nitrogen atom of the carbazole ring is a site for significant functionalization. The hydrogen atom at the N-9 position can be substituted with various alkyl or aryl groups. nih.gov This transformation is typically achieved by deprotonating the nitrogen with a base (e.g., potassium carbonate, sodium hydride) to form the carbazolide anion, which then acts as a nucleophile to attack an electrophile like an alkyl halide or an aryl halide.

N-Alkylation: Reaction with alkyl halides (e.g., ethyl iodide) in the presence of a base yields 9-alkyl-7-methoxy-9H-carbazole-3-carbaldehyde derivatives. For example, 9-ethyl-9H-carbazole-3-carbaldehyde has been synthesized and studied. nih.govnih.govresearchgate.net

N-Arylation: The introduction of aryl groups at the N-9 position can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Ullmann-Goldberg reaction, using an aryl halide, a copper catalyst, and a base. nih.gov

These modifications at the N-9 position are crucial as they alter the electronic and steric properties of the molecule without directly changing the aromatic core's substitution pattern.

Article Generation Incomplete

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate a detailed and scientifically accurate article on the chemical compound “this compound” focusing on the requested outline.

The performed searches did not yield specific experimental data, detailed research findings, or mechanistic studies concerning the cross-coupling reactions (Suzuki, Heck, and Sonogashira) of this compound. Furthermore, no kinetic, thermodynamic, or mechanistic investigations detailing the chemical transformations, reaction pathways, or intermediates of this specific compound could be located.

While general information on carbazole derivatives and cross-coupling reactions is available, the strict requirement to focus solely on "this compound" and adhere to the provided outline cannot be met due to the absence of targeted research on this particular molecule within the public domain of scientific literature. The creation of data tables and detailed research findings as requested is therefore not possible without the necessary source material.

Consequently, the generation of the article as per the user's instructions cannot be completed at this time. Further research and publication on the specific reactivity and mechanistic profile of this compound would be required to fulfill this request.

Synthesis and Structural Elucidation of Analogs and Derivatives

Design Principles for Carbazole (B46965) Scaffold Modification

The modification of the carbazole scaffold is guided by principles aimed at tuning its electronic, optical, and material properties. Carbazole is an attractive structural motif due to its multiple sites available for functionalization. nih.gov The nitrogen atom (N-9) and the carbon atoms of the benzene (B151609) rings (C-1 through C-8) can be substituted to alter the molecule's characteristics. univaq.itnih.gov

Key design principles include:

Positional Isomerism: The introduction of functional groups at specific positions is a critical design strategy. nih.gov For instance, functionalization at the C-3 and C-6 positions is common for creating polymers, while modifications at C-2 and C-7 are also explored for conjugated polymers. mdpi.comresearchgate.net The N-9 position is frequently substituted to improve solubility and modify charge transport properties. researchgate.netnih.gov

Electronic Effects: The electronic nature of the substituents significantly influences the properties of the carbazole derivative. nih.gov Electron-donating groups (like methoxy (B1213986) or alkyl groups) can increase the electron density of the carbazole core, typically leading to higher fluorescence quantum yields. nih.gov Conversely, electron-withdrawing groups (like carbaldehyde, cyano, or nitro groups) can lower the electron density, affecting the molecule's electron affinity and bond dissociation energies. nih.govacs.orgresearchgate.net This push-pull electronic structure is fundamental in designing molecules for nonlinear optics and other optoelectronic applications.

Steric Hindrance: Introducing bulky substituents can prevent intermolecular interactions like π-π stacking. This is a crucial strategy in designing host materials for OLEDs to suppress the formation of excimers, which can lower device efficiency. rsc.org

Extended Conjugation: Attaching chromophores or other conjugated systems to the carbazole core can extend the π-system, leading to red-shifted absorption and emission spectra. nih.gov This principle is widely used in the development of new dyes and sensors.

The strategic placement of functional groups allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for designing materials for electronic devices like transistors and solar cells. acs.orgresearchgate.net

Synthesis of Substituted Methoxycarbazole-Carbaldehyde Analogs

The synthesis of functionalized carbazoles, including analogs of 7-methoxy-9H-carbazole-3-carbaldehyde, employs a variety of modern organic chemistry techniques. Traditional methods like the Graebe-Ullmann reaction have been supplemented by more versatile and efficient strategies. nih.govnih.gov These include transition-metal-catalyzed reactions, C-H activation, and annulation protocols. nih.govrsc.org

A general approach to synthesizing substituted carbazole-3-carbaldehydes involves a two-stage process: first, the construction of the substituted carbazole core, and second, the introduction of the carbaldehyde group.

Construction of the Carbazole Core: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for creating the diarylamine precursor, which can then be cyclized to form the carbazole ring. nih.govnih.gov For example, an o-iodoaniline can be coupled with a boronic acid, followed by an intramolecular C-H activation to furnish the carbazole skeleton. nih.gov

Introduction of the Carbaldehyde Group: The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic rings like carbazole to introduce a carbaldehyde group, typically at the C-3 or C-6 position. researchgate.net

Recent synthetic developments have provided numerous pathways to functionalized carbazoles. nih.govrsc.org Lewis acid-catalyzed cascade annulation methods allow for the one-pot synthesis of highly substituted carbazoles from readily available starting materials. rsc.orgrsc.org A light-promoted tandem coupling of nitroarenes with Grignard reagents has also been shown to produce methoxy-substituted carbazole-3-carbaldehydes in good yields. rsc.org For instance, 6-methoxy-9H-carbazole-3-carbaldehyde was synthesized using this photochemical method. rsc.org

| Synthetic Method | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-H Activation | Intramolecular cyclization of N-aryl anilines to form the carbazole ring. | Pd(OAc)₂, DBU | nih.gov |

| Lewis Acid-Catalyzed Annulation | Cascade reactions to build the carbazole framework from simpler precursors. | Sc(OTf)₃, Rh₂(OAc)₄, FeCl₂ | nih.govrsc.org |

| Vilsmeier-Haack Formylation | Introduction of a carbaldehyde group onto the carbazole ring. | POCl₃, DMF | researchgate.net |

| Photochemical Tandem Coupling | Reaction of nitroarenes with Grignard reagents under light irradiation. | Grignard Reagents, 390-395 nm LEDs | rsc.org |

| Stille Coupling | Coupling of an organotin compound with an organic halide to form C-C bonds, used to synthesize comonomers. | Palladium complexes | nih.gov |

Formation of Dimeric and Polymeric Carbazole Structures

The aldehyde functionality on the carbazole scaffold serves as a versatile handle for creating larger, more complex structures such as dimers and polymers. These materials are of significant interest for applications in electronics and photonics. mdpi.comacs.org

Polymeric Structures: Carbazole-based polymers (PCz) are well-known for their electro- and photoactive properties, particularly their high hole-transporting mobility. mdpi.com The polymerization of carbazole monomers typically occurs through coupling at the C-3 and C-6 positions. mdpi.com Electrochemical polymerization is a widely used method, as it allows for the direct deposition of a thin, conductive polymer film onto an electrode surface. mdpi.commdpi.com The process generally involves the anodic oxidation of the carbazole monomer to form a radical cation. mdpi.com Two of these radical cations then couple, and after losing two protons, a stable dicarbazyl dimer is formed, which serves as the repeating unit for polymer chain growth. mdpi.com

Chemical polymerization using oxidizing agents like ammonium (B1175870) peroxodisulfate is another common route. mdpi.comresearchgate.net The properties of the resulting polymer can be tailored by modifying the carbazole monomer, for example, by attaching different substituents to the N-9 position to improve solubility and processability. mdpi.comresearchgate.net

Dimeric Structures: Dimeric carbazole derivatives can be synthesized for specific applications where defined molecular architecture is crucial. Direct arylation is one synthetic route to carbazole-based dimers. rsc.org For example, carbazole-based BODIPY dimers have been synthesized via direct arylation, exhibiting red-shifted fluorescence in the solid state compared to their monomeric counterparts. rsc.org The aldehyde group in this compound can be used in condensation reactions to link two carbazole units together, potentially through an azine bridge or other linkages, leading to new dimeric structures with unique photophysical properties.

Structure-Property Relationship (SPR) Studies in Chemical and Material Contexts

Understanding the relationship between the molecular structure of carbazole derivatives and their macroscopic properties is fundamental to designing new materials. The introduction of substituents at various positions on the carbazole scaffold profoundly impacts its electronic structure, which in turn governs its optical and charge-transport properties. nih.govnih.gov

Optical Properties: The fluorescent properties of carbazoles are highly dependent on the nature and position of substituents. nih.gov Electron-donating groups tend to enhance fluorescence, while electron-withdrawing groups can quench it or shift the emission to longer wavelengths (a bathochromic shift). nih.govnih.gov In a molecule like this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde group can create intramolecular charge-transfer (ICT) characteristics, which are desirable for applications in sensing and nonlinear optics. acs.org

Electronic and Material Properties: In the context of materials for OLEDs, the stability of the molecule is paramount. The bond dissociation energy (BDE) of the bonds within the molecule, particularly C-N or C-C bonds linking different parts of a larger structure, is a key parameter. acs.orgacs.org Studies have shown that the BDE can be significantly influenced by the charge state of the molecule and the position of substituents. acs.orgresearchgate.net For example, the BDE of the C-N bond in certain carbazole-dibenzothiophene isomers was found to be low in the anionic state, indicating a potential degradation pathway in OLED devices. acs.org The substituent pattern can modulate the electron affinity of different fragments, thereby altering these BDEs. acs.orgresearchgate.net

Polymer Properties: For carbazole-based polymers, the structure of the monomeric unit dictates the properties of the bulk material. The nature of the linkage between units (e.g., at C-2,7 vs. C-3,6) and the substituents on the N-9 position affect the polymer's band gap, charge carrier mobility, and solubility. acs.org Low band gap poly(2,7-carbazole) derivatives have shown promise in solar cell applications, achieving significant hole mobilities and power conversion efficiencies. acs.org

| Structural Modification | Effect on Property | Application Context | Reference |

|---|---|---|---|

| Electron-donating group (e.g., -OCH₃, -Alkyl) | Increases electron density; enhances fluorescence. | Fluorescent probes, Emitters for OLEDs | nih.gov |

| Electron-withdrawing group (e.g., -CHO, -CN) | Lowers electron density; can induce ICT character; modifies electron affinity. | Nonlinear optics, OLED host materials | nih.govacs.org |

| Bulky substituents (e.g., tert-butyl) | Reduces molecular aggregation and excimer emission; increases thermal stability. | OLED host materials, Lubricant additives | rsc.orgnih.gov |

| Substitution at N-9 position | Improves solubility and processability; modulates charge transport. | Polymer-based electronics, Pharmacologically active agents | mdpi.comnih.gov |

| Polymerization at C-2,7 positions | Can lead to low band gap polymers with high hole mobility. | Organic solar cells, Field-effect transistors | acs.org |

Advanced Spectroscopic and Spectrometric Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 7-methoxy-9H-carbazole-3-carbaldehyde. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete structural map can be assembled.

While specific spectral data for this compound is not publicly available, a hypothetical analysis based on its structure would involve assigning signals in both ¹H and ¹³C NMR spectra. The aromatic region of the ¹H NMR spectrum would be expected to show distinct signals for the six protons on the carbazole (B46965) core, with their multiplicity and coupling constants providing information about their relative positions. The methoxy (B1213986) group would present as a singlet, typically around 3.9-4.0 ppm, while the aldehyde proton would appear as a highly deshielded singlet further downfield, often above 9.5 ppm. The N-H proton of the carbazole ring would also produce a broad singlet.

To resolve any ambiguities from 1D NMR and to definitively assign each proton and carbon, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. rsc.org It would be crucial for tracing the connectivity of adjacent protons on the aromatic rings, for instance, confirming the relationship between H-1, H-2, and H-4, as well as between H-5, H-6, and H-8.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.org This allows for the unambiguous assignment of the carbon signal for each protonated carbon in the molecule, such as linking the methoxy protons to the C-7 carbon and each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). rsc.org HMBC is critical for piecing together the molecular skeleton. For instance, correlations would be expected from the aldehyde proton to the C-3 and C-4 carbons, and from the methoxy protons to the C-7 carbon, confirming the substitution pattern. Correlations from the N-H proton to surrounding carbons would further solidify the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help confirm the substitution pattern by showing spatial proximity between, for example, the methyoxy protons and the proton at the C-8 position.

A hypothetical table of expected HMBC correlations is presented below.

Table 1: Predicted Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbons (¹³C) |

|---|---|

| -CHO (Aldehyde) | C-3, C-4 |

| -OCH₃ (Methoxy) | C-7 |

| H-4 | C-2, C-3, C-4a, C-9a |

| H-1 | C-2, C-3, C-4a, C-9a |

| H-5 | C-4a, C-6, C-8a |

| H-8 | C-6, C-7, C-8a |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₄H₁₁NO₂. The calculated exact mass for this formula is 225.07898 Da. An HRMS experiment would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition. This technique has been successfully applied to characterize many related carbazole alkaloids. rsc.orgresearchgate.net

In tandem mass spectrometry (MS/MS), the molecular ion (m/z = 225) is isolated and subjected to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, expected fragmentation pathways would include:

Loss of the aldehyde group (-CHO), resulting in a fragment ion at m/z 196.

Subsequent loss of a methyl radical (-CH₃) from the methoxy group, leading to a fragment at m/z 181.

Loss of carbon monoxide (-CO) from the aldehyde, giving a fragment at m/z 197.

Analyzing these fragmentation pathways helps to confirm the presence and location of the functional groups on the carbazole scaffold.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about its functional groups.

For this compound, the IR spectrum would display characteristic absorption bands. Key expected peaks include:

A sharp, strong band for the aldehyde C=O stretch, typically in the region of 1670-1690 cm⁻¹.

A medium to strong band for the N-H stretch of the carbazole ring, usually appearing as a sharp peak around 3300-3400 cm⁻¹.

C-H stretching vibrations for the aromatic and aldehyde groups around 2850-3100 cm⁻¹.

C-O stretching for the methoxy group's aryl-ether bond, expected around 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would complement this by providing information on the less polar bonds, such as the C=C bonds of the aromatic system.

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (-CHO) | C=O Stretch | 1670 - 1690 |

| Amine (N-H) | N-H Stretch | 3300 - 3400 |

| Methoxy (-OCH₃) | C-O Stretch | 1230 - 1270, 1020 - 1075 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoluminescence Analysis

Ultraviolet-Visible (UV-Vis) and photoluminescence spectroscopy are used to study the electronic transitions within the molecule. The UV-Vis absorption spectrum of carbazole and its derivatives is characterized by distinct bands corresponding to π-π* transitions.

For this compound, the spectrum, typically measured in a solvent like ethanol (B145695) or dichloromethane, would be expected to show absorption maxima characteristic of the extended π-conjugated system. The parent carbazole molecule shows strong absorption bands around 234, 257, 293, and 325-338 nm. nist.gov The presence of the electron-donating methoxy group and the electron-withdrawing aldehyde group would likely cause a red-shift (bathochromic shift) in these absorption bands due to intramolecular charge transfer (ICT) character. researchgate.net

Photoluminescence spectroscopy measures the light emitted by the compound after it has absorbed light. Many carbazole derivatives are known to be fluorescent. Upon excitation at one of its absorption maxima, this compound would be expected to exhibit an emission spectrum at a longer wavelength (a Stokes shift), providing information about the nature of its excited state. The quantum yield and lifetime of this fluorescence are important photophysical parameters that can be determined.

X-ray Diffraction for Solid-State Structural Elucidation and Conformation

The carbazole ring system in these derivatives is typically planar or near-planar. nih.gov For instance, in 10-ethyl-7-(9-ethyl-9H-carbazol-3-yl)-10H-phenothiazine-3-carbaldehyde, the carbazole unit is reported to be planar with a root-mean-square deviation of 0.029 Å. nih.gov Similarly, the title molecule, C15H13NO, approximates a planar conformation. nih.gov This planarity is a key feature of the carbazole nucleus, arising from the sp² hybridization of the carbon and nitrogen atoms.

The presence of the aldehyde group at the 3-position introduces specific electronic effects that influence the molecular geometry. The electron-withdrawing nature of the formyl group can induce a degree of charge transfer from the nitrogen atom of the carbazole ring to the benzene (B151609) ring bearing the aldehyde. researchgate.net This is reflected in the bond lengths within the carbazole skeleton, where a notable difference between the N-C bonds can be observed. nih.gov

In the solid state, intermolecular interactions are expected to play a significant role in the crystal packing of this compound. While classic hydrogen bonds may not be present in all carbazole-3-carbaldehyde derivatives, weak intermolecular interactions, such as C-H···O hydrogen bonds, are often observed and contribute to the stability of the crystal lattice. nih.gov Furthermore, π–π stacking interactions between the planar carbazole rings of adjacent molecules are a common feature in the crystal structures of such aromatic compounds. nih.gov The methoxy group at the 7-position is not expected to significantly disrupt the planarity of the carbazole core but will likely influence the intermolecular packing arrangement.

A summary of representative crystallographic data for a related carbazole-3-carbaldehyde derivative is presented in the table below.

| Parameter | 9-ethyl-9H-carbazole-3-carbaldehyde nih.govresearchgate.net |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.6523 (10) |

| b (Å) | 8.2312 (6) |

| c (Å) | 13.8005 (12) |

| β (°) | 104.387 (1) |

| Volume (ų) | 1172.10 (17) |

| Z | 4 |

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

The redox properties of this compound can be effectively investigated using electrochemical techniques, with cyclic voltammetry being a particularly powerful tool. Carbazole derivatives are well-known for their electrochemical activity and are often employed as hole-transporting materials in organic electronic devices, a property directly related to their redox behavior. iieta.org

The electrochemical behavior of carbazoles is characterized by oxidation processes. Cyclic voltammetry studies on various carbazole derivatives typically reveal at least one reversible or quasi-reversible oxidation peak, corresponding to the formation of a radical cation. iieta.orgresearchgate.net The potential at which this oxidation occurs is sensitive to the nature and position of substituents on the carbazole ring.

For this compound, the presence of both an electron-donating group (the methoxy group at C-7) and an electron-withdrawing group (the carbaldehyde group at C-3) will have opposing effects on the redox potentials. The methoxy group, being electron-donating, will increase the electron density on the carbazole ring system, making it easier to oxidize. This would be expected to shift the oxidation potential to a less positive value compared to unsubstituted carbazole. Conversely, the electron-withdrawing carbaldehyde group will decrease the electron density, making oxidation more difficult and shifting the oxidation potential to a more positive value. The net effect on the redox potential will be a balance of these two opposing influences.

Studies on some carbazole derivatives have shown a single reversible oxidative peak, which can be attributed to two sequential electron transfers (an EE scheme). iieta.org In addition, unidirectional reductive peaks may also be observed. iieta.org The specific redox potentials and the reversibility of the electron transfer processes for this compound would need to be determined experimentally. A hypothetical representation of key electrochemical parameters that could be determined from a cyclic voltammetry experiment is provided in the table below.

| Electrochemical Parameter | Expected Behavior for this compound |

| Oxidation Potential (Epa) | A measurable anodic peak potential corresponding to the oxidation of the carbazole moiety. The value will be influenced by the competing electronic effects of the methoxy and carbaldehyde groups. |

| Reduction Potential (Epc) | A corresponding cathodic peak potential if the oxidation is reversible. The peak separation (ΔEp = Epa - Epc) provides information on the electron transfer kinetics. |

| Reversibility | The ratio of the cathodic to anodic peak currents (ipc/ipa) and the peak separation (ΔEp) would indicate the reversibility of the redox process. For a reversible one-electron process, ipc/ipa ≈ 1 and ΔEp ≈ 59/n mV (where n is the number of electrons) at room temperature. |

| Scan Rate Dependence | The peak currents are expected to be proportional to the square root of the scan rate for a diffusion-controlled process. |

Computational and Theoretical Investigations of 7 Methoxy 9h Carbazole 3 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the structural and electronic properties of 7-methoxy-9H-carbazole-3-carbaldehyde and its analogs. bhu.ac.in DFT methods, with functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are frequently chosen for their balance of computational efficiency and accuracy. bhu.ac.in

These theoretical investigations are typically conducted with a basis set, for instance, 6-311G(d,p), which provides the mathematical functions to describe the atomic orbitals. bhu.ac.in The selection of both the functional and the basis set is critical for achieving reliable results that align well with experimental data. bhu.ac.in Studies on related carbazole (B46965) derivatives have showcased the effectiveness of DFT in predicting molecular geometries, vibrational frequencies, and electronic properties. dntb.gov.ua

The electronic behavior of this compound is primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. taylorandfrancis.comresearchgate.net

In carbazole derivatives, the HOMO is generally localized on the electron-donating carbazole ring system and the methoxy (B1213986) group. In contrast, the LUMO is often concentrated on the electron-withdrawing aldehyde group. nih.gov This spatial arrangement of FMOs is indicative of a "push-pull" architecture, which can give rise to interesting photophysical properties. A smaller HOMO-LUMO gap typically suggests higher reactivity and easier electronic excitation. taylorandfrancis.com DFT and TD-DFT computations have been utilized to study the structural, molecular, electronic, and photophysical parameters of similar carbazole-based styryl dyes. researchgate.net

Table 1: Predicted Electronic Properties of a Related Carbazole Derivative

| Parameter | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (HOMO-LUMO) | - |

| Dipole Moment | 4.8670 Debye |

| Theoretical data for a related chalcone (B49325) derivative calculated at the B3LYP/6-311G(d,p) level of theory. bhu.ac.in |

Time-Dependent Density Functional Theory (TD-DFT) is a robust method for forecasting the electronic absorption (UV-Vis) spectra of molecules. researchgate.net By computing the energies of electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be simulated. researchgate.net This allows for the assignment of observed absorption bands to specific electronic transitions, such as π–π* and n–π* transitions, by comparing theoretical and experimental spectra. beilstein-journals.org

Additionally, DFT calculations are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for this purpose, calculating the magnetic shielding tensors for each nucleus to yield theoretical ¹H and ¹³C NMR chemical shifts that can aid in structural elucidation. mdpi.com

The rotational freedom of the methoxy and aldehyde substituents on the carbazole core of this compound allows for multiple conformations. Computational methods facilitate conformational analysis to identify the most stable conformers by calculating the potential energy surface as a function of relevant dihedral angles. The global minimum on this surface corresponds to the molecule's most stable conformation. For many carbazole derivatives, a planar conformation is often the most stable due to extensive π-conjugation. nih.govresearchgate.net Structural analysis of the related 9-ethyl-9H-carbazole-3-carbaldehyde revealed a nearly planar conformation. nih.govresearchgate.net

Molecular Dynamics Simulations (if applicable to intermolecular interactions or material behavior)

While specific molecular dynamics (MD) simulations for this compound are not extensively documented, this technique is invaluable for investigating intermolecular interactions and the bulk properties of related organic materials. nih.govnih.govasianpubs.org MD simulations can model the collective behavior of molecules over time, offering insights into processes like molecular aggregation and charge transport in the solid state. nih.gov For materials derived from carbazole, MD simulations could elucidate molecular packing in thin films and its influence on properties such as charge mobility. nih.govresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Materials Design

Quantitative Structure-Property Relationship (QSPR) modeling establishes mathematical correlations between a molecule's structural features and its macroscopic properties. researchgate.net In materials science, QSPR models can predict properties like solubility, melting point, or electronic characteristics from calculated molecular descriptors, guiding the design of new materials. researchgate.net

For a series of carbazole derivatives, a QSPR model could be constructed by calculating various descriptors and using statistical methods to link them to experimental properties. researchgate.netnih.gov Although specific QSPR models for this compound are not readily found, this methodology could be applied to a library of similar compounds to accelerate the discovery of new carbazole-based materials with optimized electronic properties for applications in organic electronics. researchgate.net

Applications in Advanced Materials and Chemical Technologies

Building Block for Organic Electronic Materials

The inherent charge-transporting capabilities and high thermal stability of the carbazole (B46965) framework make 7-methoxy-9H-carbazole-3-carbaldehyde a valuable precursor for a range of organic electronic materials. nbinno.commdpi.com The methoxy (B1213986) and carbaldehyde substituents provide avenues for further functionalization, enabling the fine-tuning of the electronic and optical properties of the resulting materials to meet the specific demands of various electronic devices. nbinno.com

Organic Light-emitting Diodes (OLEDs) and Organic Field-effect Transistors (OFETs)

Carbazole derivatives are widely utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) due to their excellent hole-transporting properties and wide energy bandgaps. mdpi.commdpi.com While direct studies on this compound are limited, research on analogous structures provides significant insights into its potential. For instance, the carbaldehyde group can be readily converted into various other functional groups, allowing for the synthesis of a diverse library of materials.

In the context of OLEDs, derivatives of this compound can be designed to function as host materials for phosphorescent emitters, charge-transporting layers, or even as the emissive species themselves. nih.govgoogle.comresearchgate.net The methoxy group can enhance the electron-donating nature of the carbazole core, potentially leading to improved charge injection and transport balance within the device, a critical factor for achieving high efficiency and long operational lifetimes.

Similarly, for OFETs, the ability to form stable, ordered thin films is paramount. The functionalization of the this compound core can be tailored to improve solubility and processing characteristics, facilitating the fabrication of high-performance transistors.

Photovoltaic Applications (e.g., Solar Cells)

The development of efficient and cost-effective organic solar cells is a major goal in renewable energy research. Carbazole-based materials have shown considerable promise as donor materials in bulk heterojunction solar cells and as hole-transporting materials (HTMs) in perovskite solar cells. nih.govrsc.org The electron-rich nature of the this compound scaffold makes it an attractive starting point for the synthesis of novel donor polymers and small molecules.

The aldehyde functionality can be used to extend the conjugation of the molecule through reactions like Knoevenagel or Wittig, leading to materials with broader absorption spectra that can more effectively harvest sunlight. The methoxy group, by modulating the highest occupied molecular orbital (HOMO) energy level, can be used to optimize the open-circuit voltage of the resulting solar cell. Research on various carbazole derivatives has demonstrated that careful molecular engineering can lead to highly efficient photovoltaic devices. nih.gov

Charge Transport Materials

The carbazole unit is renowned for its ability to transport positive charge carriers (holes). nbinno.commdpi.com This property is fundamental to the operation of many organic electronic devices. Materials derived from this compound are expected to inherit this characteristic. The potential for creating extended, conjugated systems through the carbaldehyde group can further enhance charge mobility by facilitating intermolecular charge hopping.

The design of efficient charge transport materials often involves creating a balance between molecular packing and electronic coupling. The versatility of this compound allows for the synthesis of a wide array of structures, from linear polymers to dendritic molecules, each with distinct charge transport properties that can be investigated and optimized for specific applications.

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the carbazole ring system makes it an excellent platform for the development of chemical sensors. nih.govnih.gov The photophysical properties of carbazole derivatives can be highly sensitive to their local environment, a phenomenon that can be harnessed to detect the presence of specific analytes.

Research on a closely related compound, 4-methoxy-9-methyl-9H-carbazole-3-carbaldehyde, has demonstrated the synthesis of novel styryl dyes that exhibit interesting photophysical properties. nih.gov These dyes, created by condensing the carbazole-carbaldehyde with active methylene compounds, show solvent-dependent absorption and emission characteristics, indicating their potential as polarity sensors. nih.gov Similar reactivity of this compound suggests its utility in creating analogous fluorescent probes.

The aldehyde group can react with various nucleophiles, such as amines or hydrazines, leading to a change in the fluorescence output of the molecule. This "turn-on" or "turn-off" fluorescence response can be used to signal the presence of the target analyte. The methoxy group can further modulate the fluorescence quantum yield and emission wavelength of these sensors. Studies on hydroxycarbazole derivatives have shown their utility as fluorescent "turn-on" anion sensors, where the interaction with anions enhances fluorescence. nih.gov

| Derivative System | Analyte | Sensing Mechanism | Reference |

| Styryl dyes from 4-methoxy-9-methyl-9H-carbazole-3-carbaldehyde | Solvent Polarity | Solvatochromic shift in absorption and emission | nih.gov |

| Hydroxycarbazole derivatives | Anions | Hydrogen/halogen bond formation leading to fluorescence enhancement | nih.gov |

Precursor in Polymer Chemistry and Functional Macromolecules

The bifunctional nature of this compound, possessing both a reactive aldehyde group and a site for polymerization on the carbazole nitrogen, makes it a valuable monomer for the synthesis of functional polymers. The resulting polymers can combine the excellent electronic properties of the carbazole unit with other desirable characteristics, such as solubility, processability, and specific functionalities.

The aldehyde group can be utilized in polycondensation reactions with other monomers to create a variety of polymer architectures, including poly(azomethine)s and poly(phenylene vinylene)s. These polymers often exhibit interesting optical and electronic properties, making them suitable for applications in light-emitting diodes and solar cells.

Furthermore, the carbazole nitrogen can be functionalized with polymerizable groups, such as vinyl or epoxide moieties, allowing for its incorporation into polymer chains through addition polymerization. This approach leads to polymers with pendant carbazole units, which are well-known for their photoconductive and photorefractive properties.

Role in Catalysis and Ligand Design

While direct applications of this compound in catalysis are not extensively documented, its structure suggests potential as a precursor for the synthesis of specialized ligands for metal catalysts. The carbazole nitrogen and the oxygen atoms of the methoxy and carbaldehyde groups can act as coordination sites for metal ions.

The aldehyde functionality can be converted into other ligating groups, such as imines (through condensation with amines) or alcohols (through reduction), to create multidentate ligands. These ligands can then be used to synthesize metal complexes with specific catalytic activities. For example, carbazole-based ligands have been explored in the context of various cross-coupling reactions. The electronic properties of the carbazole unit, modulated by the methoxy group, can influence the reactivity and selectivity of the metal center in such catalytic systems.

Nonlinear Optical (NLO) Materials Development

The field of nonlinear optics (NLO) is centered on the interaction of high-intensity light with materials, leading to a range of phenomena with significant applications in photonics and optoelectronics, such as optical switching and data processing. Organic molecules, particularly those with extensive π-conjugated systems, are of great interest for third-order NLO applications due to their large nonlinear responses and fast response times. Carbazole derivatives, including this compound, are a class of compounds that have garnered attention for their potential in the development of advanced NLO materials.

The NLO properties of organic materials are intrinsically linked to their molecular structure. The presence of a carbazole moiety, a well-established electron-donating and hole-transporting unit, forms a strong foundation for NLO activity. The structure of this compound features a π-conjugated carbazole core, which is essential for facilitating electron delocalization, a key factor for NLO response.

Furthermore, the strategic placement of electron-donating and electron-withdrawing groups on the carbazole framework can significantly enhance the NLO properties. In this compound, the methoxy group (-OCH₃) at the 7-position acts as an electron-donating group, while the carbaldehyde group (-CHO) at the 3-position serves as an electron-withdrawing group. This "push-pull" architecture creates an intramolecular charge transfer system, which is a crucial design element for augmenting the third-order nonlinear optical susceptibility. Quantum chemical studies on similar carbazole derivatives have shown that such linear and bent configurations with appropriate terminal groups can be optimized to enhance their nonlinear optical properties springerprofessional.de.

While direct experimental data for this compound is not extensively available in public literature, the NLO properties of analogous carbazole derivatives have been investigated. For instance, studies on other methoxy-substituted carbazoles have explored their third-order NLO susceptibility optica.org. Research on various carbazole-based dyes has demonstrated that their NLO properties can be tuned by extending the π-conjugation and incorporating different electron acceptor groups . The investigation of these related compounds provides a basis for predicting the potential NLO activity of this compound.

The primary technique for characterizing the third-order NLO properties of these materials is the Z-scan method. This technique allows for the determination of both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). The Z-scan can be performed in two configurations: a "closed-aperture" Z-scan to measure the nonlinear refraction and an "open-aperture" Z-scan to determine the nonlinear absorption researchgate.netwikipedia.org. For example, Z-scan measurements on 9H-Carbazole-3,6-dicarboxaldehyde, 9-hexyl- revealed saturation absorption and thermal-lensing effects du.ac.irdu.ac.ir.

The potential NLO response of this compound can be inferred from the properties of structurally similar compounds. The following table summarizes the types of NLO properties observed in related carbazole derivatives, which could be anticipated for the target compound.

| NLO Property | Observed Phenomenon in Related Carbazole Derivatives | Potential Significance for this compound |

| Third-Order NLO Susceptibility (χ⁽³⁾) | Substitution of donor groups on the carbazole ring leads to an increase in χ⁽³⁾. | The methoxy group is expected to enhance the third-order NLO susceptibility. |

| Second-Order Hyperpolarizability (γ) | Values in the order of 10⁻²⁹ esu have been reported for methoxy-substituted carbazoles. energetic-materials.org.cn | Indicates a strong molecular-level NLO response. |

| Nonlinear Refraction | Self-defocusing effects have been observed in similar compounds. energetic-materials.org.cn | Potential for applications in optical limiting and switching. |

| Nonlinear Absorption | Both saturable absorption and reverse saturable absorption have been noted. energetic-materials.org.cn | The nature of nonlinear absorption would determine its suitability for specific applications like optical power limiting. |

Detailed research findings on closely related carbazole derivatives further underscore the NLO potential. For instance, a study on N-(6-hexanol)-2-methoxy-8-nitroazophenyl carbazole (HMNAC) using the Z-scan technique at 532 nm revealed a self-defocusing effect and a second-order hyperpolarizability (γ) of 2.59×10⁻²⁹ esu energetic-materials.org.cn. Another investigation into polymers based on carbazole derivatives showed that substituting a donor group at the 3-position of the carbazole ring increased the third-order nonlinear optical susceptibility optica.org. These findings suggest that this compound, with its donor-acceptor structure, is a promising candidate for exhibiting significant NLO properties.

The following table outlines the key structural features of this compound and their expected influence on its NLO properties, based on established principles and data from related compounds.

| Structural Feature | Position | Function | Expected Impact on NLO Properties |

| Carbazole Core | - | π-conjugated system, electron donor | Provides the essential electronic framework for NLO activity. |

| Methoxy Group (-OCH₃) | 7 | Electron-donating group | Enhances intramolecular charge transfer, increasing the nonlinear optical response. |

| Carbaldehyde Group (-CHO) | 3 | Electron-withdrawing group | Creates a "push-pull" system with the methoxy group, further augmenting the NLO susceptibility. |

Conclusion and Future Research Directions

Summary of Key Methodological Advancements and Discoveries Pertaining to 7-methoxy-9H-carbazole-3-carbaldehyde

The synthesis and discovery of this compound and its analogs have been marked by significant progress. A noteworthy methodological advancement is the first-time synthesis of 7-methoxymukonal, an alternative name for this compound, which was achieved through an efficient gold-catalyzed cyclization reaction. rsc.org This gram-scale synthesis utilized readily available starting materials, demonstrating a potent strategy for accessing 2,7-dioxygenated carbazole (B46965) alkaloids. rsc.org

In the realm of natural product chemistry, the related compound, 2-hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde, was isolated from the roots of Clausena wallichii. nih.gov The structure of this natural product was elucidated, revealing a nearly planar carbazole ring system. nih.gov While distinct from the primary subject, the discovery and characterization of such closely related natural analogs provide valuable insights into the biosynthesis and potential biological relevance of this class of compounds.

Furthermore, innovative synthetic strategies for related isomers have been developed, which could potentially be adapted for this compound. For instance, a total synthesis of 9-methoxycarbazole-3-carbaldehyde was accomplished employing a novel benzannulation strategy where a ring-closing metathesis served as the key step. researchgate.net This approach highlights the power of modern synthetic methods in constructing complex carbazole frameworks.

Emerging Avenues in Synthetic Chemistry for Carbazole Derivatization

The construction of the carbazole core and its subsequent functionalization are central to exploring the full potential of this heterocyclic system. Researchers are continuously developing more efficient, selective, and sustainable methods for carbazole synthesis. rsc.org

Recent years have seen a surge in the application of modern catalytic systems. Transition-metal catalysis, employing metals such as palladium, rhodium, ruthenium, and copper, has become indispensable. nih.govrsc.org Methodologies like C-H activation, annulation reactions, and hydroarylations are now at the forefront of carbazole synthesis, offering milder reaction conditions and greater functional group tolerance compared to traditional methods like the Graebe-Ullmann reaction. rsc.org

Lewis acid-catalyzed reactions have also emerged as a powerful tool for constructing highly substituted carbazoles. rsc.org Domino reactions, which allow for the formation of multiple bonds in a single operation, and intramolecular oxidative coupling reactions are further expanding the synthetic chemist's toolbox for accessing complex carbazole derivatives. nih.gov The Suzuki-Miyaura coupling reaction remains a robust and widely used method for introducing aryl or heteroaryl substituents onto the carbazole scaffold. nih.gov

| Synthetic Method | Key Features | Catalyst/Reagent Examples | Reference |

|---|---|---|---|

| Gold-Catalyzed Cyclization | Efficient for synthesizing dioxygenated carbazole alkaloids. | Gold catalysts | rsc.org |

| C-H Activation | Direct functionalization of C-H bonds, atom-economical. | Palladium catalysts | rsc.org |

| Annulation Reactions | Construction of the carbazole ring system from simpler precursors. | Brønsted acids, Lewis acids | rsc.org |

| Lewis Acid Catalysis | Facilitates the synthesis of highly substituted carbazoles. | InCl₃, GaCl₃, TiCl₄, Sc(OTf)₃ | rsc.org |

| Suzuki-Miyaura Coupling | Versatile for C-C bond formation to introduce substituents. | Palladium catalysts | nih.gov |

| Intramolecular Oxidative Coupling | Forms C-N bonds to construct the carbazole ring. | Copper catalysts | nih.gov |

Prospects in Advanced Material Science and Device Applications for Carbazole-Based Compounds

The inherent photophysical and electronic properties of the carbazole moiety make it a highly attractive building block for advanced materials. elsevierpure.com The ability to readily functionalize the carbazole core allows for the fine-tuning of these properties, opening up a wide range of applications. elsevierpure.com

One of the most promising areas is in the field of organic electronics. Carbazole derivatives are extensively used in the fabrication of organic light-emitting diodes (OLEDs) due to their excellent hole-transporting capabilities and high triplet energy. nih.govelsevierpure.com In organic photovoltaics (OPVs) , carbazole-based polymers serve as efficient electron-donating materials in the active layer of solar cells. elsevierpure.comsigmaaldrich.com

Beyond optoelectronics, carbazole-based materials are showing great potential in other advanced applications. They are being investigated as building blocks for microporous organic polymers (MOPs) , which have applications in gas storage and separation, including the capture of greenhouse gases like carbon dioxide. nih.govtandfonline.com Furthermore, the redox activity of carbazoles makes them suitable for use as organic electrode materials in energy storage devices such as supercapacitors. mdpi.com The development of novel carbazole-based polymers with high stability and capacitance is an active area of research. mdpi.com

| Application Area | Function of Carbazole Derivative | Key Properties | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Hole-transporting material, emissive layer | Good hole mobility, high triplet energy | nih.govelsevierpure.com |

| Organic Photovoltaics (OPVs) | Electron-donating material (p-type semiconductor) | Broad absorption, suitable energy levels | elsevierpure.comsigmaaldrich.com |

| Microporous Organic Polymers (MOPs) | Structural building block | Rigid structure, tunable porosity | nih.govtandfonline.com |

| Supercapacitors | Organic electrode material | Redox activity, high charge storage capacity | mdpi.com |

Challenges and Opportunities for Sustainable Chemical Research on Carbazole Systems

While significant progress has been made in carbazole chemistry, several challenges and opportunities remain, particularly in the context of sustainable chemical research. A major challenge is the development of synthetic methodologies that are not only efficient and selective but also environmentally benign. rsc.org This involves reducing the use of hazardous reagents and solvents, minimizing waste generation, and employing catalysts that are abundant and non-toxic.

The opportunity lies in the design of "greener" synthetic routes to carbazoles. rsc.org This includes the further development of catalytic C-H activation and annulation strategies that maximize atom economy. rsc.org The use of heterogeneous catalysts, which can be easily recovered and reused, is another promising avenue for improving the sustainability of carbazole synthesis.

Furthermore, there is a need for synthetic methods that allow for the precise and predictable functionalization of the carbazole nucleus at multiple positions. elsevierpure.com This level of control is crucial for the rational design of next-generation materials with tailored properties for specific applications. The development of sustainable protocols for producing poly-functionalized carbazoles will undoubtedly unlock new opportunities in fields ranging from medicine to materials science. rsc.org

Q & A

Q. Table 1. Synthesis Methods and Optimization

| Method | Key Reagents/Conditions | Yield | Purification | Reference |

|---|---|---|---|---|

| Microwave-assisted | Pyridine HCl, 10 min, 100°C | 63% | Column chromatography | |

| Natural extraction | Acetone, silica gel | N/A | Silica gel chromatography |

Basic: What spectroscopic techniques are used to characterize this compound, and what are the diagnostic peaks?

Answer:

Key techniques include IR, UV-Vis, and NMR spectroscopy :

- IR : Peaks at 3357 cm⁻¹ (O-H stretch), 1936 cm⁻¹ (C=O aldehyde), and 1147 cm⁻¹ (C-O methoxy) .

- UV-Vis : λmax at 242 nm, 286 nm, and 338 nm, indicative of conjugated π-systems in carbazole derivatives .

- <sup>1</sup>H NMR : Aromatic protons appear as multiplets (δ 6.8–8.2 ppm), with a singlet for the aldehyde proton (δ ~10.2 ppm) .

Q. Table 2. Spectroscopic Data

| Technique | Diagnostic Peaks | Assignment | Reference |

|---|---|---|---|

| IR | 3357, 1936, 1147 cm⁻¹ | O-H, C=O, C-O | |

| UV-Vis | λmax 242, 286, 338 nm | π→π* transitions |

Basic: What are the recommended handling and storage practices for this compound in laboratory settings?

Answer:

For related carbazole derivatives:

- Handling : Avoid skin/eye contact and inhalation. Use PPE (gloves, lab coat) and work in a fume hood. Prevent electrostatic discharge .

- Storage : Keep containers tightly sealed in a dry, well-ventilated area. Store away from ignition sources .

Advanced: How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structure determination?

Answer:

- Software tools : Use SHELX suite (SHELXL for refinement, SHELXD for structure solution) to handle high-resolution or twinned data. SHELXPRO interfaces with macromolecular crystallography pipelines .

- Data collection : Employ Bruker APEX2 detectors and SAINT/SADABS for integration and absorption corrections .

Advanced: How do hydrogen-bonding patterns influence the supramolecular assembly of carbazole derivatives?

Answer:

- Graph set analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., chains, rings). For carbazoles, N-H···O and C-H···π interactions often dictate crystal packing .

- Example : Carbazole aldehydes may form dimeric structures via aldehyde-oxygen interactions, affecting solubility and stability .